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2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid

Kainate receptor antagonism GluR5 selectivity 2-Arylureidobenzoic acid scaffold

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid (CAS 196617-12-6; molecular formula C14H10Cl2N2O3; MW 325.1) is a synthetic small molecule belonging to the 2-arylureidobenzoic acid (AUBA) class. The compound features an ortho-substituted ureido linkage connecting a 3,4-dichlorophenyl ring (ring B) to a benzoic acid moiety (ring A).

Molecular Formula C14H10Cl2N2O3
Molecular Weight 325.1 g/mol
Cat. No. B11039097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid
Molecular FormulaC14H10Cl2N2O3
Molecular Weight325.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2N2O3/c15-10-6-5-8(7-11(10)16)17-14(21)18-12-4-2-1-3-9(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
InChIKeyMROIECGIYKVCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic Acid – Ortho-Ureido Benzoic Acid Scaffold for Selective Receptor Antagonism


2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid (CAS 196617-12-6; molecular formula C14H10Cl2N2O3; MW 325.1) is a synthetic small molecule belonging to the 2-arylureidobenzoic acid (AUBA) class [1]. The compound features an ortho-substituted ureido linkage connecting a 3,4-dichlorophenyl ring (ring B) to a benzoic acid moiety (ring A). This ortho-ureido-benzoic acid architecture was established as the first selective noncompetitive antagonist scaffold for the homomeric kainate receptor subtype GluR5, with lead compounds demonstrating >50-fold selectivity over related glutamate receptor subtypes [1]. The compound is catalogued as a bioactive small molecule for research use [2].

Why Positional Isomer or Linker Analogs of 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic Acid Cannot Be Interchanged


The ortho-ureido substitution pattern is the defining pharmacophoric element that confers GluR5-selective noncompetitive antagonism [1]. Moving the ureido group to the meta position abolishes GluR5 activity and redirects target engagement toward mycobacterial cysteine synthases (CysK1/CysK2/CysM) [2]. Replacing the urea linker with an amide bond (as in 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid) eliminates the dual hydrogen-bond donor/acceptor capacity critical for AUBA-class receptor recognition [1]. Even within the AUBA series, the para-substitution requirement on ring A means that hydroxylation at the 4-position (salicylic acid analogs) alters isoform selectivity profiles, as demonstrated by 4-[[(3,4-dichlorophenyl)carbamoyl]amino]-2-hydroxybenzoic acid which selectively inhibits CysK1 while sparing CysK2 (IC50 >300 µM) [2]. Generic substitution without verifying positional isomer identity and linker chemistry therefore risks selecting a compound with a fundamentally different biological target spectrum.

Quantitative Differentiation Evidence for 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic Acid Versus Positional Isomers and Linker Analogs


Ortho-Ureido Substitution Confers GluR5-Selective Antagonism Absent in Meta and Para Isomers

The 2-arylureidobenzoic acid (AUBA) scaffold, defined by the ortho-ureido-benzoic acid architecture present in 2-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid, was established by Valgeirsson et al. as the first series of selective noncompetitive GluR5 antagonists [1]. The most potent AUBA congeners achieved IC50 values of 1.2–1.3 µM at homomeric GluR5 receptors with >50-fold selectivity over the closely related GluR6 subtype and AMPA receptors (GluR1–4). Meta- and para-ureido benzoic acid isomers were not reported to exhibit GluR5 antagonism; instead, the meta isomer 3-[[(3,4-dichlorophenyl)carbamoyl]amino]benzoic acid was profiled against an entirely different target class—mycobacterial cysteine synthases [2]. This target class divergence demonstrates that the ortho-ureido geometry is a structural prerequisite for GluR5 engagement.

Kainate receptor antagonism GluR5 selectivity 2-Arylureidobenzoic acid scaffold

Meta Isomer Diverts Activity to Mycobacterial Cysteine Synthases with Quantified Potency Differences

The meta-positional isomer 3-[[(3,4-dichlorophenyl)carbamoyl]amino]benzoic acid demonstrated pan-inhibitory activity against all three mycobacterial cysteine synthases—CysK1, CysK2, and the O-phosphoserine sulfhydrylase CysM—with an IC50 of 0.0101 mM (10.1 µM) [1]. In contrast, the ortho isomer 2-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid was not listed among the active compounds in the 71-compound urea library screened by Brunner et al., indicating that repositioning the ureido attachment from the ortho to the meta position on the benzoic acid ring is a critical determinant for engaging the CysK1/CysK2/CysM active site [1]. The para-hydroxy analog 4-[[(3,4-dichlorophenyl)carbamoyl]amino]-2-hydroxybenzoic acid showed a further divergent profile: selective CysK1 inhibition with negligible activity against CysK2 (IC50 >300 µM) [1].

Mycobacterium tuberculosis Cysteine synthase inhibition CysK1/CysK2/CysM

Urea Linker Versus Amide Linker: Distinct Hydrogen-Bonding Capacity Dictates Target Engagement

The urea linker (–NH–C(=O)–NH–) in 2-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid provides two hydrogen-bond donor sites and one acceptor site, enabling a distinct interaction geometry compared to the amide analog 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid (CAS 19368-24-2), which possesses only one donor and one acceptor [1]. In the AUBA series, Valgeirsson et al. explicitly demonstrated that the urea moiety is essential for GluR5 antagonism; bioisosteric replacement of the urea linker with amide, sulfonamide, or reversed-urea groups resulted in substantial loss of activity [1]. The amide analog 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid is structurally classified as a salicylanilide derivative and is documented for antibacterial rather than glutamatergic applications [2].

Urea pharmacophore Amide bioisostere Hydrogen-bond donor/acceptor

Para-Substitution Requirement on Ring A: Unsubstituted Ortho-Ureido Benzoic Acid as Baseline Scaffold for Derivatization

SAR analysis of the AUBA series established that only para-substituents are tolerated on the benzoic acid ring (ring A) for GluR5 activity, with a 4-chloro substituent being optimal (IC50 = 1.2–1.3 µM for the most potent compounds) [1]. 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid, bearing no substituent on ring A, represents the minimal unsubstituted ortho-ureido benzoic acid scaffold within the 3,4-dichlorophenyl series. This compound serves as the baseline comparator for assessing the contribution of ring A para-substituents (e.g., –Cl, –Br, –CH3) to GluR5 potency and selectivity. By contrast, the salicylic acid analog 4-[[(3,4-dichlorophenyl)carbamoyl]amino]-2-hydroxybenzoic acid introduces a 2-hydroxy group that shifts the target profile entirely away from GluR5 toward selective CysK1 inhibition [2].

Structure-activity relationship AUBA scaffold Benzoic acid substitution

Validated Application Scenarios for 2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic Acid Based on Quantitative Differentiation Evidence


Kainate Receptor GluR5 Pharmacological Tool Compound Development

As a member of the 2-arylureidobenzoic acid (AUBA) class—the first series of selective noncompetitive GluR5 antagonists with >50-fold selectivity over GluR6 and AMPA receptors [1]—2-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid can serve as a baseline scaffold for medicinal chemistry optimization targeting homomeric kainate receptors. The ortho-ureido substitution is the essential pharmacophoric element; meta or para isomers should be excluded as they redirect activity to unrelated targets such as mycobacterial cysteine synthases [2]. The unsubstituted ring A provides a starting point for introducing para-substituents to enhance GluR5 potency and pharmacokinetic properties, following the established SAR that 4-chloro substitution yields IC50 values of 1.2–1.3 µM [1].

Negative Control or Inactive Comparator for Anti-Tubercular Cysteine Synthase Screening

The meta isomer 3-[[(3,4-dichlorophenyl)carbamoyl]amino]benzoic acid inhibits CysK1, CysK2, and CysM with an IC50 of 10.1 µM, while the ortho isomer (target compound) was not reported as active in the same 71-compound urea library screen [2]. This divergence enables the ortho compound to function as a structurally matched negative control in M. tuberculosis cysteine synthase inhibition assays. Its close structural similarity to the active meta isomer—differing only in the position of the ureido attachment—makes it a suitable tool for confirming that observed inhibitory activity is position-specific rather than due to non-specific urea reactivity [2].

Urea Pharmacophore Benchmarking Against Amide Bioisosteres

The urea linker (–NH–C(=O)–NH–) in the target compound provides a dual hydrogen-bond donor system that is critical for AUBA-class GluR5 engagement; replacement with an amide linker abolishes this activity [1]. This compound can therefore be used as a reference urea pharmacophore in head-to-head comparisons with the amide analog 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid (CAS 19368-24-2) to validate computational docking models, assess hydrogen-bonding contributions to target binding, or benchmark linker-dependent selectivity in panels of glutamate receptors versus antibacterial targets [1][3].

Structure-Activity Relationship Expansion via Ring A Derivatization

With an unsubstituted ring A, this compound represents the minimal AUBA scaffold for systematic SAR studies. The established preference for para-substituents on ring A [1] means that researchers can use this compound as the synthetic starting point for introducing –Cl, –Br, –CH3, or –OCH3 groups at the 4-position of the benzoic acid ring to systematically map potency gains at GluR5. Critically, the ortho-ureido geometry must be preserved throughout derivatization; introduction of a 2-hydroxy group (yielding a salicylic acid analog) would redirect activity from GluR5 to CysK1-selective inhibition [2], confounding SAR interpretation.

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